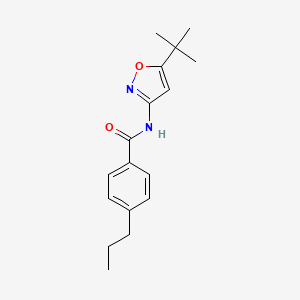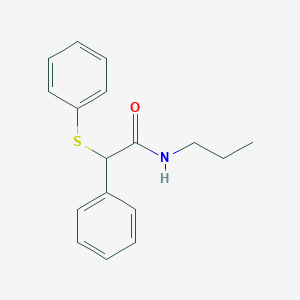![molecular formula C17H13BrClNO2 B5022871 8-[2-(4-bromo-2-chlorophenoxy)ethoxy]quinoline](/img/structure/B5022871.png)
8-[2-(4-bromo-2-chlorophenoxy)ethoxy]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[2-(4-bromo-2-chlorophenoxy)ethoxy]quinoline is a chemical compound with the molecular formula C17H13BrClNO2 . It has an average mass of 378.648 Da and a monoisotopic mass of 376.981812 Da . This compound is available from suppliers such as ChemBridge Corporation .
Synthesis Analysis
The synthesis of quinoline and its analogues has been a topic of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with a bromo-chlorophenoxyethoxy substituent at the 8-position . The presence of the bromo and chloro substituents on the phenoxy ring may influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with other molecules.Propriétés
IUPAC Name |
8-[2-(4-bromo-2-chlorophenoxy)ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNO2/c18-13-6-7-15(14(19)11-13)21-9-10-22-16-5-1-3-12-4-2-8-20-17(12)16/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXDKAJQAJKBDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCOC3=C(C=C(C=C3)Br)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-3-(2-oxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5022794.png)

![3-{[(1,3-benzodioxol-4-ylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine](/img/structure/B5022804.png)
![2,2'-[(3-bromo-4-fluorobenzyl)imino]diethanol](/img/structure/B5022812.png)
![N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5022824.png)
![8-[3-(3-isopropylphenoxy)propoxy]quinoline](/img/structure/B5022832.png)

![N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide](/img/structure/B5022856.png)
![2-chloro-N-(3-{N-[(4-fluorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5022862.png)
![2-ethoxy-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5022863.png)
![2-cyclopentyl-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)acetamide](/img/structure/B5022877.png)
![5-[4-(1H-indol-2-ylcarbonyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5022881.png)

![ethyl 2-{[(3-formyl-1H-indol-1-yl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5022894.png)